Piperonyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a piperonyl and a 4-chlorophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperonyl N-(4-chlorophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves reacting piperonyl alcohol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at a temperature range of 10–40°C for 1–2 hours with constant stirring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Piperonyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Piperonyl N-(4-chlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Piperonyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Piperonyl N-(2-chlorophenyl)carbamate
- Piperonyl N-(3-chlorophenyl)carbamate
- Piperonyl N-(2,4-dichlorophenyl)carbamate
- Piperonyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
Piperonyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different levels of enzyme inhibition, solubility, and stability, making it a valuable compound for targeted research applications.
Properties
CAS No. |
6890-21-7 |
---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO4/c16-11-2-4-12(5-3-11)17-15(18)19-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
WBHZUBCSWXVXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.